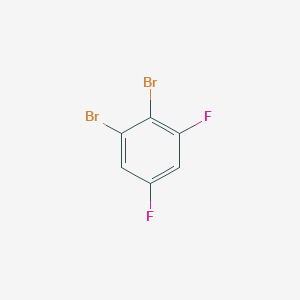

1,2-Dibromo-3,5-difluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-3,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABNJPUNFZFOJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90905919 | |

| Record name | 1,2-Dibromo-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139215-43-3, 10105-60-9 | |

| Record name | 1,2-Dibromo-3,5-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139215-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromo-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 1,2-Dibromo-3,5-difluorobenzene

Abstract

This technical guide provides a comprehensive analysis of 1,2-Dibromo-3,5-difluorobenzene (CAS No: 139215-43-3), a halogenated aromatic compound with significant potential as a building block in advanced organic synthesis. Designed for researchers, medicinal chemists, and materials scientists, this document delineates the compound's core physicochemical properties, spectroscopic characteristics, and reactivity profile. We offer field-proven insights into its synthetic utility, particularly in the context of palladium-catalyzed cross-coupling reactions, and provide detailed experimental protocols for its synthesis and subsequent functionalization. The guide emphasizes the causality behind methodological choices, ensuring that the described protocols are robust and reproducible.

Core Physicochemical and Spectroscopic Profile

This compound is a polyhalogenated benzene derivative. The strategic placement of two electron-withdrawing fluorine atoms and two ortho-disposed bromine atoms creates a unique electronic and steric environment, making it a valuable and versatile intermediate for the synthesis of complex molecular architectures.

Physical and Chemical Properties

The compound is a solid at room temperature, appearing as a white to pale yellow crystalline powder.[1][2] Its physical properties are summarized in the table below, compiled from supplier technical data. The dual bromine substituents provide two reactive sites for sequential or dual functionalization, a key feature for constructing complex molecules.

| Property | Value | Source(s) |

| CAS Number | 139215-43-3 | [1][2][3] |

| Alternate CAS | 101051-60-9 | [4][5] |

| Molecular Formula | C₆H₂Br₂F₂ | [1][2] |

| Molecular Weight | 271.88 g/mol | [2] |

| Appearance | White to pale yellow crystalline powder/crystal | [1][2] |

| Melting Point | 36 - 39 °C | [1][3] |

| Boiling Point | 209 °C (at 760 mmHg) | [2][3] |

| Density | 2.128 g/cm³ | [2][3] |

| Flash Point | 80 °C | [2][3] |

Spectroscopic Characterization

While comprehensive, peer-reviewed spectral data for this specific isomer is not widely published, we can predict its characteristic spectroscopic signature based on its structure and data from analogous compounds. This predictive analysis is crucial for reaction monitoring and quality control.

| Technique | Predicted/Observed Data |

| ¹H NMR | Predicted: Two signals are expected in the aromatic region (~7.0-7.5 ppm). Due to the unsymmetrical substitution, each proton is chemically distinct. The proton at C4 will appear as a doublet of doublets, coupled to the adjacent proton at C6 and the fluorine at C5. The proton at C6 will also be a doublet of doublets, coupled to the proton at C4 and the fluorine at C5. |

| ¹³C NMR | Predicted: Six distinct signals are expected for the aromatic carbons. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF ≈ 240-250 Hz).[6] Carbons at the ortho and meta positions will show smaller, long-range C-F couplings, leading to a complex but interpretable spectrum.[6] The two carbon atoms bonded to bromine are expected around 110-120 ppm. |

| ¹⁹F NMR | Predicted: Two distinct signals are expected, as the fluorine atoms at C3 and C5 are in different chemical environments. Each signal would likely appear as a multiplet due to coupling with the aromatic protons. |

| IR Spectroscopy | Observed (ATR-IR): Characteristic peaks for C-H stretching (aromatic) above 3000 cm⁻¹, C=C stretching in the 1400-1600 cm⁻¹ region, strong C-F stretching bands typically around 1100-1300 cm⁻¹, and C-Br stretching in the fingerprint region below 1000 cm⁻¹.[7] |

| Mass Spectrometry | Predicted (EI): A characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks in a ~1:2:1 ratio) would be the most prominent feature. The molecular ion peak (M⁺) would be observed at m/z ≈ 270, 272, and 274. |

Reactivity and Mechanistic Considerations

The synthetic utility of this compound is primarily derived from its capacity to undergo palladium-catalyzed cross-coupling reactions. The two ortho-bromine atoms serve as handles for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

This substrate is an excellent candidate for reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The electron-withdrawing nature of the fluorine substituents increases the electrophilicity of the carbon-bromine bonds, which can facilitate the initial oxidative addition step in the catalytic cycle. This is a critical mechanistic point; enhanced reactivity can lead to milder reaction conditions but may also increase the propensity for side reactions if not properly controlled.

A key strategic consideration is the potential for selective mono-functionalization versus di-functionalization. The C1-Br and C2-Br bonds are electronically and sterically distinct, which can, in principle, be exploited. Steric hindrance from a newly introduced group at the C1 or C2 position will influence the rate of a subsequent coupling at the adjacent position.

Case Study: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. When applied to this compound, it allows for the synthesis of complex biaryl structures.

Causality in Protocol Design:

-

Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst like Pd(OAc)₂ with phosphine ligands is standard. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often necessary for coupling with sterically hindered or electron-deficient aryl halides to promote efficient reductive elimination.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The choice of base can significantly impact yield and must be compatible with the substrates.

-

Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water is typically used to dissolve both the organic and inorganic reagents.

The catalytic cycle for a mono-arylation is depicted below.

Caption: Catalytic cycle for Suzuki-Miyaura mono-coupling.

Experimental Protocols

The following protocols are provided as validated starting points for the synthesis and application of this compound. As with any chemical procedure, all work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Representative Synthesis: Electrophilic Bromination of 1-bromo-3,5-difluorobenzene

Materials:

-

1-bromo-3,5-difluorobenzene

-

Bromine (Br₂)

-

Iron powder (Fe) or Iron(III) bromide (FeBr₃) as a catalyst

-

Dichloromethane (DCM) or Carbon tetrachloride (CCl₄) as solvent

-

Sodium bisulfite solution (aqueous)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-bromo-3,5-difluorobenzene (1.0 eq) in DCM under an inert atmosphere (N₂ or Ar).

-

Add a catalytic amount of iron powder (~0.05 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add bromine (1.05 eq) dropwise via the dropping funnel over 30 minutes. The reaction mixture will turn reddish-brown, and HBr gas will evolve.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS until the starting material is consumed.

-

Quench the reaction by carefully adding saturated sodium bisulfite solution until the red color of excess bromine disappears.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexanes) or recrystallization to yield pure this compound.

Caption: Workflow for the synthesis of the title compound.

Application Protocol: Suzuki-Miyaura Mono-Coupling

This protocol describes a general procedure for the mono-arylation of this compound.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1 eq)

-

Pd(PPh₃)₄ (0.03 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

1,4-Dioxane

-

Water (degassed)

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

-

Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

-

Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.

-

Add degassed 1,4-dioxane and degassed water in a 4:1 ratio.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

-

Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired mono-arylated product.

Safety and Handling

This compound is classified as an irritant.[1][2] Standard laboratory safety precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1] A recommended storage temperature is 0-10°C.[2]

-

Fire Safety: In case of fire, use dry chemical, foam, water spray, or carbon dioxide extinguishers.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functionalized aromatic compound with considerable potential as a versatile building block. Its unique substitution pattern provides two reactive handles for cross-coupling, while the fluorine atoms can impart desirable properties to target molecules, such as enhanced metabolic stability or modified electronic characteristics. This guide provides the foundational chemical data, predicted spectroscopic features, and robust protocols necessary for researchers to confidently incorporate this valuable intermediate into their synthetic programs in drug discovery and materials science.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. This compound CAS#: 139215-43-3 [amp.chemicalbook.com]

- 3. 139215-43-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound, 97 | 101051-60-9 [chemicalbook.com]

- 5. 3,5-Difluoro-1,2-dibromobenzene - CAS:10105-60-9 - Sunway Pharm Ltd [3wpharm.com]

- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 7. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Synthesis of 1,2-Dibromo-3,5-difluorobenzene

Abstract

1,2-Dibromo-3,5-difluorobenzene is a valuable substituted aromatic compound utilized as a key building block in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and materials science sectors. Its specific substitution pattern offers a versatile platform for introducing further functionalities through selective chemical transformations. This guide provides a scientifically grounded, two-step synthetic pathway commencing from the readily available starting material, 3,5-difluoroaniline. The synthesis leverages a high-yield Sandmeyer reaction to produce a key monobrominated intermediate, followed by a regioselective directed ortho-metalation to install the second bromine atom. This document furnishes detailed experimental protocols, mechanistic insights, and quantitative data to enable researchers to confidently replicate and adapt this synthesis.

Introduction and Synthetic Strategy

The unique arrangement of two fluorine and two adjacent bromine atoms on the benzene ring makes this compound a strategic precursor in organic synthesis. The differential reactivity of the C-Br and C-F bonds allows for selective participation in a variety of cross-coupling and nucleophilic substitution reactions.

While several routes to substituted difluorobenzenes exist, many suffer from poor regioselectivity or require harsh conditions. Direct bromination of 1,3-difluorobenzene, for instance, selectively yields 1-bromo-2,4-difluorobenzene and is not a viable route to the desired 1,3,5-substitution pattern.[1][2] Similarly, multi-step routes starting from other isomers like 2,4-difluoroaniline are often lengthy and less efficient.[1][2][3]

The synthetic strategy detailed herein is designed for efficiency, high regioselectivity, and is based on well-established, reliable transformations. The overall workflow is depicted below:

This approach is divided into two core stages:

-

Synthesis of the Intermediate 1-Bromo-3,5-difluorobenzene: This is achieved via a Sandmeyer reaction, a classic and robust method for converting an aryl amine to an aryl halide.[4][5]

-

Regioselective Bromination: The second bromine atom is introduced at the C2 position using Directed ortho-Metalation (DoM), a powerful technique that utilizes an existing functional group to direct deprotonation to an adjacent position.[6]

Step 1: Synthesis of 1-Bromo-3,5-difluorobenzene via Sandmeyer Reaction

The conversion of 3,5-difluoroaniline to 1-Bromo-3,5-difluorobenzene is a foundational step that proceeds in high yield.[3][7] The process involves two key chemical transformations occurring in a one-pot sequence: diazotization followed by a copper(I)-catalyzed substitution.

Principle and Rationale

Diazotization: Primary aromatic amines react with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HBr) at low temperatures (0–5 °C) to form a relatively stable aryldiazonium salt.[8] The low temperature is critical to prevent the premature decomposition of this intermediate.

Sandmeyer Reaction: The aryldiazonium salt is then treated with a copper(I) halide, in this case, copper(I) bromide. The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4] A one-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical with the loss of nitrogen gas. This radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the copper(I) catalyst.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of the non-deuterated analogue.[3][9]

Materials:

-

3,5-Difluoroaniline (1.0 eq)

-

Hydrobromic acid (HBr, 48% aq., 2.5-3.0 eq)

-

Sodium nitrite (NaNO₂, 1.05 eq)

-

Copper(I) bromide (CuBr, 1.2 eq)

-

Deionized water

-

Diethyl ether (or other suitable organic solvent)

-

Saturated aqueous sodium bicarbonate

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3,5-difluoroaniline (1.0 eq) to a stirred solution of 48% hydrobromic acid (2.5-3.0 eq).

-

Cool the mixture in an ice-salt bath to maintain an internal temperature of 0 to -5 °C.

-

Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of deionized water.

-

Add the sodium nitrite solution dropwise to the aniline mixture, ensuring the temperature remains below 5 °C. Vigorous stirring is essential.

-

After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0–5 °C. The completion of diazotization can be monitored with starch-iodide paper (a persistent blue-black color indicates excess nitrous acid).

-

-

Sandmeyer Reaction:

-

In a separate, larger flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution via the dropping funnel. This addition is exothermic and results in the vigorous evolution of nitrogen gas. Maintain controlled addition to manage the effervescence.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50–60 °C for 1 hour to ensure the complete decomposition of any remaining diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with deionized water and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure 1-Bromo-3,5-difluorobenzene.

-

Quantitative Data for Intermediate

| Parameter | Value | Source(s) |

| Product Name | 1-Bromo-3,5-difluorobenzene | [10] |

| CAS Number | 461-96-1 | |

| Molecular Formula | C₆H₃BrF₂ | [10] |

| Molecular Weight | 192.99 g/mol | [10] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | ~140 °C | [10] |

| Typical Yield | >70% | [1] |

Step 2: Synthesis of this compound via Directed ortho-Metalation

With the key intermediate, 1-Bromo-3,5-difluorobenzene, in hand, the final step is the highly regioselective installation of the second bromine atom at the C2 position, ortho to the existing bromine.

Principle and Rationale

Directed ortho-Metalation (DoM) is a powerful synthetic tool for the functionalization of aromatic rings.[6] It involves the deprotonation of a position ortho to a "Directed Metalation Group" (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be trapped by an electrophile.

In this synthesis, the bromine atom of 1-Bromo-3,5-difluorobenzene acts as a moderate DMG. The reaction is performed at very low temperatures (-78 °C) using a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) to achieve deprotonation at the C2 position. LDA is prepared in situ from diisopropylamine and n-butyllithium. The low temperature is crucial to prevent side reactions, such as lithium-halogen exchange or decomposition. The resulting aryllithium intermediate is then quenched with an electrophilic bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), to yield the target this compound.

Detailed Experimental Protocol

Materials:

-

1-Bromo-3,5-difluorobenzene (1.0 eq)

-

Diisopropylamine (1.1 eq), freshly distilled

-

n-Butyllithium (n-BuLi, 1.1 eq), solution in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

N-Bromosuccinimide (NBS, 1.2 eq) or Bromine (Br₂)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate or diethyl ether

Procedure:

-

Reaction Setup:

-

All glassware must be oven-dried and assembled hot under an inert atmosphere (Nitrogen or Argon).

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve diisopropylamine (1.1 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

In situ Generation of LDA and Metalation:

-

Slowly add n-butyllithium (1.1 eq) to the stirred diisopropylamine solution.

-

Stir the mixture at -78 °C for 30 minutes to ensure complete formation of LDA.

-

Add a solution of 1-Bromo-3,5-difluorobenzene (1.0 eq) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete metalation.

-

-

Bromination (Quenching):

-

Prepare a solution of the brominating agent (NBS, 1.2 eq) in anhydrous THF.

-

Add this solution dropwise to the aryllithium intermediate at -78 °C.

-

After the addition is complete, allow the reaction to stir at -78 °C for another hour before slowly warming to room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford pure this compound.

-

Quantitative Data for Final Product

| Parameter | Value |

| Product Name | This compound |

| CAS Number | 101051-60-9 |

| Molecular Formula | C₆H₂Br₂F₂ |

| Molecular Weight | 271.88 g/mol |

| Appearance | Expected to be a solid or low-melting solid |

| Purity | >97% (achievable with purification) |

| Typical Yield | 60-80% (estimated based on similar DoM reactions) |

Safety and Handling

This synthesis involves several hazardous materials and requires strict adherence to safety protocols.

-

Strong Acids/Bases: Hydrobromic acid is highly corrosive. n-Butyllithium is pyrophoric and reacts violently with water. Diisopropylamine is corrosive and flammable. All should be handled in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid/base resistant gloves.

-

Diazonium Salts: Aryldiazonium salts can be explosive when isolated and dry. This procedure is designed to use them in situ in solution, which is significantly safer. Low-temperature control is paramount.

-

Brominating Agents: Bromine is highly toxic, corrosive, and volatile. N-bromosuccinimide is a lachrymator and irritant. Handle only in a well-ventilated fume hood.

-

Inert Atmosphere: The directed ortho-metalation step must be conducted under an inert atmosphere of nitrogen or argon as organolithium reagents are highly reactive with oxygen and moisture.

Conclusion

This guide outlines a robust and regioselective two-step synthesis for this compound, a valuable synthetic intermediate. By leveraging the reliability of the Sandmeyer reaction and the precision of directed ortho-metalation, this pathway provides an efficient route from a common starting material. The detailed protocols and mechanistic rationale presented herein are intended to provide researchers and drug development professionals with a practical and understandable framework for producing this important chemical building block.

References

- 1. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 2. DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 3. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Directed Ortho Metalation [organic-chemistry.org]

- 7. scispace.com [scispace.com]

- 8. Diazotisation [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to 1,2-Dibromo-3,5-difluorobenzene: A Keystone Building Block in Modern Synthesis

This guide provides an in-depth analysis of 1,2-dibromo-3,5-difluorobenzene, a halogenated aromatic compound of significant interest to professionals in pharmaceutical research, medicinal chemistry, and materials science. We will explore its molecular structure, physicochemical properties, synthesis, and reactivity, with a particular focus on its role as a versatile synthetic intermediate. The strategic arrangement of its bromine and fluorine substituents offers a unique combination of reactivity and molecular properties, making it a valuable tool for the design of novel chemical entities.

Core Molecular and Physical Properties

This compound is a polysubstituted aromatic ring that presents as a solid at room temperature, typically a white to off-white crystalline powder or flakes[1]. Its molecular structure and fundamental properties are pivotal to its application in complex organic synthesis.

Molecular Structure and Weight

The core of the molecule is a benzene ring substituted with two adjacent bromine atoms and two fluorine atoms in a meta arrangement relative to each other. This specific substitution pattern (1,2-dibromo-3,5-difluoro) dictates its chemical behavior and the steric and electronic environment of the molecule.

The molecular formula is C₆H₂Br₂F₂, which corresponds to a molecular weight of approximately 271.89 g/mol [2].

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below for quick reference. These properties are essential for determining appropriate reaction conditions, solvents, and purification methods.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂Br₂F₂ | [1][2] |

| Molecular Weight | 271.89 g/mol | [2] |

| CAS Number | 139215-43-3 | [1][2] |

| Synonyms | This compound, 97; 3,5-difluoroortho dibromobenzene | [1][3] |

| Appearance | White to light yellow to dark green powder to crystal | [1] |

| Melting Point | 36 - 39 °C | [1] |

| Boiling Point | ~209 °C (estimate) | [1] |

| Density | ~2.128 g/cm³ (estimate) | [1] |

Synthesis and Handling

The synthesis of polysubstituted benzene rings often requires a strategic, multi-step approach. While a specific, documented synthesis for this compound is not widely published, a plausible and efficient route can be designed based on well-established organohalogen chemistry, such as the Sandmeyer reaction.

Proposed Synthetic Pathway: Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of anilines to aryl halides via a diazonium salt intermediate. This method is known for its reliability and high yields[4][5]. A logical precursor for this compound would be 2,6-dibromo-3,5-difluoroaniline.

The proposed workflow is illustrated below:

References

- 1. The design and synthesis of substituted biphenyl libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, 97 | 101051-60-9 [chemicalbook.com]

- 3. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

Spectroscopic data for 1,2-Dibromo-3,5-difluorobenzene (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,2-Dibromo-3,5-difluorobenzene

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure and properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating molecular structures. This guide provides a detailed technical overview of the expected spectroscopic data for this compound, a halogenated aromatic compound with potential applications in organic synthesis and materials science. While experimental data for this specific isomer is not widely available, this guide will present predicted spectroscopic characteristics based on established principles and data from analogous compounds.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique substitution pattern on the benzene ring, which gives rise to a distinct spectroscopic fingerprint. The presence of two bromine and two fluorine atoms, along with two adjacent protons, creates a rich source of information in its NMR spectra due to spin-spin coupling. Its IR spectrum will be characterized by vibrations of the C-H, C-F, C-Br, and aromatic C=C bonds. The mass spectrum will be defined by the molecular ion and its characteristic isotopic pattern due to the two bromine atoms, as well as predictable fragmentation pathways.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. For this compound, the two protons on the aromatic ring are chemically non-equivalent and will exhibit complex splitting patterns due to coupling with each other and with the neighboring fluorine atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show two distinct multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and bromine atoms.

-

H-4 and H-6: These two protons are in different chemical environments. H-4 is ortho to a bromine atom and meta to a fluorine atom, while H-6 is ortho to a fluorine atom and meta to a bromine atom. This will result in two separate signals. The proton at H-6, being ortho to the highly electronegative fluorine, is expected to appear at a slightly downfield (higher ppm) chemical shift compared to H-4.

The splitting of these signals will be complex due to:

-

Ortho coupling (³JHH): Coupling between H-4 and H-6.

-

Meta coupling (⁴JHF): Coupling of H-4 to the fluorine at C-5 and H-6 to the fluorine at C-5.

-

Ortho coupling (³JHF): Coupling of H-6 to the fluorine at C-5.

This will likely result in two complex multiplets, which may appear as doublet of doublets of doublets, or more complex patterns depending on the magnitude of the coupling constants.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.[1][2][3] Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.[2]

-

Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can also lock onto the deuterium signal of the solvent.[3]

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and improve resolution.

-

-

Acquisition:

-

Set the appropriate spectral width and acquisition time.

-

Apply a 90° pulse.

-

Acquire the Free Induction Decay (FID).

-

The number of scans can be increased to improve the signal-to-noise ratio.

-

-

Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the TMS or solvent residual peak.

-

Integrate the signals to determine the relative number of protons.

-

Visualization of Proton Environments

Caption: Molecular structure of this compound with protons labeled for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, one for each carbon atom in the benzene ring. The chemical shifts will be influenced by the attached substituents.

-

Carbons bonded to Bromine (C-1, C-2): These carbons will appear at a relatively upfield position compared to unsubstituted benzene due to the "heavy atom effect" of bromine.

-

Carbons bonded to Fluorine (C-3, C-5): These carbons will show large downfield shifts due to the high electronegativity of fluorine. They will also exhibit large one-bond carbon-fluorine coupling constants (¹JCF).

-

Carbons bonded to Hydrogen (C-4, C-6): The chemical shifts of these carbons will be influenced by the neighboring substituents. They will also show smaller two- and three-bond couplings to fluorine (²JCF, ³JCF).

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[1][2][3]

-

Instrument Setup:

-

The setup is similar to ¹H NMR, with the spectrometer tuned to the ¹³C frequency.

-

Proton decoupling is typically applied to simplify the spectrum and enhance the signal-to-noise ratio.

-

-

Acquisition:

-

A wider spectral width is used compared to ¹H NMR.

-

A significantly larger number of scans is usually required to obtain a good spectrum.

-

-

Processing: The processing steps are analogous to those for ¹H NMR.

Visualization of Carbon Environments

Caption: Molecular structure of this compound with carbons labeled for ¹³C NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a powerful tool for identifying functional groups.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the different types of bonds present in the molecule.

-

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

-

C=C stretching: Aromatic ring C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.

-

C-F stretching: The C-F stretching vibrations are typically strong and appear in the 1300-1100 cm⁻¹ region.

-

C-Br stretching: The C-Br stretching vibrations are found in the fingerprint region, typically between 700 and 500 cm⁻¹.

-

C-H bending: Out-of-plane C-H bending vibrations can provide information about the substitution pattern of the benzene ring and are expected in the 900-690 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy (Liquid Sample)

-

Sample Preparation (Neat Liquid):

-

Instrument Setup:

-

Place the "sandwich" of salt plates in the sample holder of the IR spectrometer.

-

Ensure the instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Acquisition:

-

Collect a background spectrum of the empty beam path.

-

Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

-

Cleaning: After the measurement, the salt plates should be cleaned with a dry solvent (e.g., anhydrous acetone or isopropanol) and stored in a desiccator.[4][5]

Visualization of Key Bond Vibrations

Caption: Key bond vibrations and their expected regions in the IR spectrum of this compound.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, leading to ionization and fragmentation. The resulting mass-to-charge ratio of the ions is measured, providing information about the molecular weight and structure of the compound.[7][8][9]

Predicted Mass Spectrum

The EI mass spectrum of this compound is expected to show several key features:

-

Molecular Ion (M⁺): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound (C₆H₂Br₂F₂ ≈ 272 g/mol ). Due to the presence of two bromine atoms, the molecular ion will appear as a characteristic triplet of peaks (M⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 1:2:1, arising from the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

-

Major Fragmentation Pathways:

-

Loss of a bromine atom: A prominent peak corresponding to [M-Br]⁺ would be expected.

-

Loss of both bromine atoms: A peak corresponding to [M-2Br]⁺ might be observed.

-

Loss of a fluorine atom: A peak corresponding to [M-F]⁺ is also possible.

-

Other fragmentations involving the loss of HBr or HF may also occur.

-

Experimental Protocol for EI-Mass Spectrometry

-

Sample Introduction: The sample, dissolved in a volatile solvent, is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification.[10] For direct infusion, the sample is volatilized by heating.

-

Ionization: In the ion source, the sample molecules are bombarded with a beam of electrons, typically with an energy of 70 eV.[7][9][10]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating the mass spectrum.

Visualization of Predicted Fragmentation

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Summary of Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | Two complex multiplets in the aromatic region (δ 7.0-8.0 ppm), showing H-H and H-F couplings. |

| ¹³C NMR | Six distinct signals for the aromatic carbons. Carbons attached to fluorine will be significantly downfield and show large ¹JCF coupling. Carbons attached to bromine will be relatively upfield. |

| IR Spectroscopy | C-H stretch (~3100-3000 cm⁻¹), C=C stretch (~1600-1450 cm⁻¹), strong C-F stretch (~1300-1100 cm⁻¹), C-Br stretch (~700-500 cm⁻¹), and C-H bending (~900-690 cm⁻¹). |

| Mass Spectrometry | Molecular ion (M⁺) peak cluster around m/z 272 with a characteristic 1:2:1 isotopic pattern for two bromine atoms. Major fragments corresponding to the loss of Br, 2Br, and F. |

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. NMR 溶劑 [sigmaaldrich.com]

- 3. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 4. researchgate.net [researchgate.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. homework.study.com [homework.study.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Physical properties of 1,2-Dibromo-3,5-difluorobenzene (melting point, boiling point)

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Dibromo-3,5-difluorobenzene

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated aromatic compounds are indispensable building blocks. Their unique electronic and steric properties allow for the fine-tuning of molecular characteristics crucial for biological activity and material performance. Among these, this compound stands out as a versatile intermediate. The strategic placement of two bromine and two fluorine atoms on the benzene ring offers multiple reactive sites and influences the molecule's overall properties, making it a valuable precursor in the synthesis of complex pharmaceuticals and advanced materials.[1]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the core physical properties of this compound, focusing on its melting and boiling points. Furthermore, it outlines authoritative experimental protocols for the determination of these properties, explains the scientific rationale behind methodological choices, and discusses the compound's relevance in contemporary research and development.

Core Physicochemical Properties

The physical properties of a compound are foundational to its application in synthesis, dictating storage conditions, reaction parameters, and purification strategies. For this compound, these properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₂Br₂F₂ | Chem-Impex[1] |

| Molecular Weight | 271.89 g/mol | Chem-Impex[1] |

| CAS Number | 139215-43-3 | Chem-Impex[1] |

| Appearance | White to light yellow or dark green powder/crystal | Chem-Impex[1] |

| Melting Point | 36 - 39 °C | Chem-Impex[1] |

| Boiling Point | Not explicitly available in cited literature | |

| Storage Conditions | 2 - 8 °C | Chem-Impex[1] |

Experimental Determination of Physical Properties

As a Senior Application Scientist, it is imperative not only to know the physical constants but also to understand the principles and practicalities of their measurement. The following sections detail robust methodologies for determining the melting and boiling points of this compound.

Melting Point Determination: Differential Scanning Calorimetry (DSC)

The reported melting point of 36 - 39 °C indicates that this compound is a solid at standard room temperature, though with a relatively low melting point. Differential Scanning Calorimetry (DSC) is the preferred method for accurately determining the melting point of such compounds due to its high precision, small sample requirement, and ability to provide additional thermodynamic information, such as the heat of fusion.

Causality Behind Experimental Choices:

-

Precision: DSC can detect thermal transitions with high sensitivity, providing a precise melting range and peak temperature.

-

Sample Economy: Only a few milligrams of the substance are required, which is critical when working with expensive or newly synthesized compounds.

-

Purity Assessment: The shape of the DSC melting peak can offer qualitative insights into the purity of the sample. A sharp, narrow peak is indicative of high purity, whereas a broad peak suggests the presence of impurities.

Step-by-Step Experimental Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

-

Encapsulation: Crimp the pan with an aluminum lid to encapsulate the sample. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 0 °C).

-

Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the melting point (e.g., 60 °C).

-

Maintain a constant flow of inert gas (e.g., nitrogen) throughout the experiment to prevent oxidative degradation.

-

-

Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak. The peak temperature and the integrated area (enthalpy of fusion) are also recorded.

Caption: Workflow for Melting Point Determination using DSC.

Boiling Point Determination: Distillation Under Reduced Pressure

Causality Behind Experimental Choices:

-

Thermal Stability: Many complex organic molecules can decompose at their atmospheric boiling point. Reducing the pressure lowers the boiling point significantly, minimizing the risk of thermal degradation.

-

Efficiency: Distillation serves the dual purpose of purification and boiling point determination.

-

Safety: Lowering the operating temperature enhances the safety of the procedure.

Step-by-Step Experimental Protocol:

-

Apparatus Setup: Assemble a micro-distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Connect the apparatus to a vacuum pump with a pressure gauge (manometer).

-

Sample Charging: Place a small sample (e.g., 1-2 mL) of this compound and a magnetic stir bar or boiling chips into the round-bottom flask.

-

Evacuation: Gradually reduce the pressure inside the apparatus to the desired level (e.g., 10-20 mmHg).

-

Heating: Gently heat the flask using a heating mantle while stirring.

-

Observation: Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

-

Pressure Correction: If desired, the observed boiling point can be extrapolated to atmospheric pressure using a nomograph, although reporting the boiling point at a specific reduced pressure is standard practice.

Caption: Workflow for Boiling Point Determination via Vacuum Distillation.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis for several reasons.[1] The bromine atoms serve as versatile handles for a wide range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are fundamental for constructing the complex carbon and heteroatom skeletons of pharmaceutical compounds.[2][3]

The presence of fluorine atoms is also highly significant in drug design. Fluorine substitution can enhance a molecule's metabolic stability by blocking sites of oxidative metabolism, improve its binding affinity to target proteins, and increase its lipophilicity, which can aid in cell membrane permeability.[4][5] Therefore, intermediates like this compound are frequently employed in the synthesis of novel drug candidates targeting a wide array of diseases.[1][4]

Safety and Handling

As with any halogenated aromatic compound, proper safety precautions must be observed when handling this compound. Based on data for structurally similar compounds, it should be handled with care.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[6]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8 °C).[1][8]

-

Fire Safety: Keep away from heat, sparks, and open flames. While this specific compound's flammability data is not cited, related bromo-difluorobenzenes can be flammable.[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

It is mandatory to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a key chemical intermediate with well-defined physical properties that are critical for its application in synthetic chemistry. Its melting point of 36-39 °C and its utility as a synthetic building block make it a valuable resource for researchers in pharmaceuticals and materials science. This guide provides the foundational knowledge and experimental framework necessary for the confident and effective use of this compound in a research and development setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to the Solubility of 1,2-Dibromo-3,5-difluorobenzene in Organic Solvents

This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of the solubility characteristics of 1,2-Dibromo-3,5-difluorobenzene.

Introduction: The Significance of Solubility for a Niche Building Block

This compound is a halogenated aromatic compound with potential applications as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] The strategic placement of bromine and fluorine atoms on the benzene ring offers unique reactivity and physicochemical properties.[2] For chemists working in drug discovery and process development, understanding the solubility of such a building block is not a trivial pursuit; it is a critical parameter that dictates reaction conditions, purification strategies, and formulation possibilities. This guide provides a thorough exploration of the theoretical and practical aspects of the solubility of this compound in common organic solvents.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[3] This concept is rooted in the intermolecular forces between the solute (this compound) and the solvent. The key factors at play are:

-

Polarity: The arrangement of bromine and fluorine atoms on the benzene ring results in a molecule with a specific polarity. While the individual C-F and C-Br bonds are polar, the overall molecular polarity depends on the symmetry of the substitution. This compound is expected to be a relatively non-polar to weakly polar molecule.[4] Consequently, it is predicted to have better solubility in non-polar or weakly polar organic solvents.[5][6]

-

Intermolecular Forces: The primary intermolecular forces involved will be van der Waals forces (specifically London dispersion forces), given the presence of a large electron cloud from the bromine atoms and the aromatic ring. The potential for dipole-dipole interactions exists, though it may be weak. Hydrogen bonding is not a significant factor for this molecule as a solute.

-

Temperature: Generally, the solubility of solid organic compounds in organic solvents increases with temperature.[5] This is because the increased kinetic energy helps to overcome the lattice energy of the solid and the intermolecular forces of the solvent.

Predicted Solubility Profile of this compound

Based on the principles of "like dissolves like" and the properties of similar halogenated benzenes, the following table summarizes the predicted solubility of this compound in various classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Benzene | High | The non-polar nature of these solvents aligns well with the predicted low polarity of this compound, facilitating dissolution through van der Waals interactions.[9] |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | High | These solvents possess a moderate polarity and can engage in dipole-dipole interactions, making them effective at solvating a wide range of organic compounds, including those with some degree of polarity.[5][6] |

| Polar Protic | Ethanol, Methanol | Moderate | While these solvents are polar and capable of hydrogen bonding, they can still dissolve non-polar to weakly polar compounds to a certain extent. The alkyl portion of the alcohol is non-polar, contributing to this ability.[1] |

| Highly Polar | Water | Low to Insoluble | As a highly polar, hydrogen-bonding solvent, water is a poor solvent for non-polar organic molecules like halogenated benzenes.[5][6][10] |

Experimental Determination of Solubility: A Validated Protocol

For precise and reliable solubility data, experimental determination is essential. The following protocol outlines a standard shake-flask method, which is a robust and widely accepted technique.[11]

Objective:

To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent (e.g., Toluene)

-

Scintillation vials or sealed test tubes

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system.

Experimental Workflow:

Caption: Experimental workflow for determining solubility.

Step-by-Step Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a shaking incubator set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for at least 24 hours to ensure that the dissolution equilibrium has been reached.

-

-

Sampling:

-

After equilibration, remove the vial from the shaker and let it stand undisturbed to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a volumetric pipette.

-

Immediately filter the aliquot through a syringe filter into a clean, tared vial to remove any microscopic undissolved particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered sample aliquot using a suitable analytical method (e.g., HPLC-UV or GC-FID).

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample aliquot by interpolating its analytical signal on the calibration curve.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in units of g/100 mL or mol/L.

-

Discussion and Practical Implications

The solubility of this compound has direct consequences for its practical application:

-

Reaction Chemistry: In organic synthesis, the choice of solvent is critical for ensuring that all reactants are in the same phase, which is necessary for efficient reaction kinetics. A solvent that readily dissolves this compound and other reagents would be ideal.

-

Purification: Crystallization, a common method for purifying solid organic compounds, relies on the differential solubility of the compound in a solvent at different temperatures. A solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below would be suitable for recrystallization.

-

Drug Development: For compounds that are precursors to active pharmaceutical ingredients (APIs), their solubility in various solvents, including those relevant to biological systems and formulation processes, is a key consideration.

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, a strong understanding of its physicochemical properties based on its molecular structure and comparison with similar halogenated benzenes allows for reliable predictions of its solubility behavior. It is anticipated to be highly soluble in non-polar and polar aprotic organic solvents, with moderate solubility in polar protic solvents and poor solubility in water. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a robust methodology for their determination. A thorough understanding and experimental validation of the solubility of this compound are paramount for its effective utilization in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 332-42-3: 1-(2-bromoethyl)-4-fluoro-Benzene [cymitquimica.com]

- 3. chem.ws [chem.ws]

- 4. CAS 64695-78-9: 1,2-Dibromo-4,5-difluorobenzene [cymitquimica.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. Solvent - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 1,2-Dibromo-3,5-difluorobenzene for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Dibromo-3,5-difluorobenzene, a key building block in modern synthetic chemistry, with a particular focus on its applications in pharmaceutical research and drug development. The document details the compound's physicochemical properties, explores its strategic importance, offers a comparative landscape of commercial suppliers, and presents a detailed experimental protocol for its use in a representative cross-coupling reaction. Safety, handling, and storage considerations are also discussed. This guide is intended to be a valuable resource for researchers and scientists in the field, providing both foundational knowledge and practical insights to facilitate its effective utilization in the laboratory.

Introduction to this compound

This compound (CAS No: 139215-43-3) is a halogenated aromatic compound with the molecular formula C₆H₂Br₂F₂.[1] Its structure, featuring two bromine atoms and two fluorine atoms on a benzene ring, makes it a versatile intermediate in organic synthesis. The presence of both bromine and fluorine substituents provides multiple reactive sites, allowing for a wide range of chemical transformations.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 271.88 g/mol | [1] |

| Appearance | White to off-white crystalline powder or flakes | [1] |

| Melting Point | 36 °C | [1] |

| Boiling Point | 209 °C | [1] |

| Density | 2.128 g/cm³ | [1] |

| Flash Point | 80 °C | [1] |

| Storage Temperature | 0-10 °C | [1] |

Strategic Importance in Research and Drug Development

The unique substitution pattern of this compound makes it a valuable precursor in the synthesis of complex organic molecules. The bromine atoms can readily participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[2] This versatility is crucial for constructing the molecular scaffolds of potential drug candidates.[2]

The fluorine atoms, on the other hand, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[3] The introduction of fluorine can enhance metabolic stability, improve bioavailability, and modulate receptor binding affinity.[3] These are all critical parameters in the optimization of lead compounds during the drug discovery process.

Commercial Supplier Landscape

A reliable supply of high-purity starting materials is essential for successful research and development. Several chemical suppliers offer this compound. When selecting a supplier, researchers should consider factors such as purity, availability, cost, and the quality of accompanying documentation (e.g., Certificate of Analysis, Safety Data Sheet).

Supplier Comparison Table

| Supplier | CAS Number | Purity | Notes |

| Sigma-Aldrich | 64695-78-9 (Isomer) | 98% | Note: This is an isomer, 1,2-Dibromo-4,5-difluorobenzene.[4][5] |

| TCI (Shanghai) Development Co., Ltd. | 139215-43-3 | - | Listed as a supplier.[1] |

| Meryer (Shanghai) Chemical Technology Co., Ltd. | 139215-43-3 | - | Listed as a supplier.[1] |

| J & K SCIENTIFIC LTD. | 139215-43-3 | - | Listed as a supplier.[1] |

| Sunway Pharm Ltd | 10105-60-9 (Isomer) | 97% | Note: This is an isomer, 3,5-Difluoro-1,2-dibromobenzene. |

| Amfluoro | 1806328-26-6 (Derivative) | - | Note: This is a derivative, 1,2-Dibromo-3-fluoro-5-(fluoromethoxy)benzene.[6] |

| Chem-Impex | 64695-78-9 (Isomer) | ≥ 97% (GC) | Note: This is an isomer, 1,2-Dibromo-4,5-difluorobenzene.[7] |

Supplier Selection Workflow

Caption: A logical workflow for selecting a suitable supplier for this compound.

Application Highlight: Synthesis of a Biaryl Compound via Suzuki Coupling

The Suzuki coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. The following protocol provides a representative example of how this compound can be utilized in such a reaction.

Experimental Protocol

Objective: To synthesize a biaryl compound by reacting this compound with a boronic acid derivative.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Toluene/Water mixture)

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

-

Rationale: The excess of boronic acid and base is used to drive the reaction to completion. Potassium carbonate is a common base for Suzuki couplings, facilitating the transmetalation step.

-

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Rationale: The palladium catalyst is sensitive to oxygen, and an inert atmosphere is necessary to prevent its degradation and ensure catalytic activity.

-

-

Solvent and Catalyst Addition: Add the solvent mixture (e.g., 3:1 Toluene:Water) and the palladium catalyst (e.g., 0.05 eq) to the flask.

-

Rationale: A biphasic solvent system is often used in Suzuki couplings to dissolve both the organic and inorganic reagents. The catalyst loading is typically low, as it is a catalytic reaction.

-

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., Ethyl acetate).

-

Rationale: The aqueous workup removes the inorganic salts, and the organic solvent extracts the desired product.

-

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Rationale: Purification is necessary to isolate the desired biaryl compound from any unreacted starting materials or byproducts.

-

Safety, Handling, and Storage

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[8] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[9]

-

Storage: Store in a cool, dry place away from heat and ignition sources.[1] Keep the container tightly closed.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique chemical properties allow for the construction of complex molecular architectures with tailored physicochemical properties. A thorough understanding of its reactivity, coupled with careful supplier selection and adherence to safety protocols, will enable researchers to effectively utilize this compound in their synthetic endeavors.

References

- 1. 错误页 [amp.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 1,2-Dibromo-4,5-difluorobenzene 98 64695-78-9 [sigmaaldrich.com]

- 5. 1,2-二溴-4,5-二氟苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. amfluoro.com [amfluoro.com]

- 7. chemimpex.com [chemimpex.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

Reactivity profile of 1,2-Dibromo-3,5-difluorobenzene

An In-depth Technical Guide to the Reactivity Profile of 1,2-Dibromo-3,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Tuned Reactivity

This compound is a halogenated aromatic compound whose unique substitution pattern provides a versatile platform for complex organic synthesis. The presence of two adjacent bromine atoms and two meta-positioned fluorine atoms creates a nuanced reactivity profile, offering multiple, distinct sites for functionalization. This guide explores the core reactivity of this molecule, providing insights into the mechanistic principles that govern its transformations and offering practical protocols for its application. Understanding the selective manipulation of its C-Br, C-F, and C-H bonds is paramount for its strategic incorporation into high-value molecules, particularly within the pharmaceutical and agrochemical industries.[1][2]

The molecule's utility stems from the differential reactivity of its substituents. The carbon-bromine bonds serve as primary handles for metal-halogen exchange and palladium-catalyzed cross-coupling reactions, while the electron-withdrawing fluorine atoms activate the aromatic ring towards certain transformations and can influence the regioselectivity of metalation events. This guide will dissect these key reaction classes, providing a framework for the rational design of synthetic routes utilizing this powerful building block.

Part 1: Metal-Halogen Exchange Reactions

Metal-halogen exchange is a cornerstone transformation for converting aryl halides into potent organometallic nucleophiles.[3] In the case of this compound, this reaction proceeds with high chemoselectivity, exclusively targeting the carbon-bromine bonds over the more robust carbon-fluorine bonds.

The primary driver for this selectivity is the significant difference in bond strength and the polarizability of the C-Br versus C-F bond. The reaction typically involves treatment with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures to generate an aryllithium intermediate. This intermediate can then be trapped with a wide variety of electrophiles.

Regioselectivity:

A critical aspect of this reaction is the regioselectivity between the two bromine atoms at the C1 and C2 positions. Experimental evidence suggests that the initial lithium-bromine exchange preferentially occurs at the C1 position. This selectivity is attributed to a combination of steric and electronic factors:

-

Steric Hindrance: The bromine atom at C1 is less sterically encumbered than the C2 bromine, which is flanked by another bromine atom and a C-H bond.

-

Electronic Effects: The adjacent fluorine atom at C3 may exert a mild inductive effect, influencing the acidity of nearby protons and the stability of the resulting organometallic species.

Experimental Protocol: Selective Monolithiation and Trapping

This protocol describes a general procedure for the selective monolithiation of this compound at the C1 position, followed by quenching with an electrophile.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (solution in hexanes)

-

Electrophile (e.g., N,N-dimethylformamide, DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. The choice of alkyllithium is crucial; t-BuLi can offer faster exchange but may be less selective.

-

Stir the mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate. The reaction progress can be monitored by quenching aliquots and analyzing via GC-MS.

-

Add the chosen electrophile (e.g., DMF, 1.2 eq) dropwise, again maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for an additional 1-2 hours, then allow it to warm slowly to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-nitrogen bonds.[4][5] this compound is an excellent substrate for these transformations, demonstrating predictable and highly selective reactivity.

Core Principle: Reactivity Hierarchy

The synthetic utility of this substrate in cross-coupling is governed by the vast difference in reactivity between the C-Br and C-F bonds. Oxidative addition of a palladium(0) catalyst into a C-Br bond is kinetically and thermodynamically far more favorable than insertion into a C-F bond under typical coupling conditions. This allows for selective functionalization at the brominated positions without disturbing the fluorine atoms.

Furthermore, similar to metal-halogen exchange, a pronounced site-selectivity is observed between the C1-Br and C2-Br bonds. The C1 position is generally the preferred site for the initial cross-coupling reaction due to reduced steric hindrance, enabling facile oxidative addition.[6]

Key Cross-Coupling Variants

-

Sonogashira Coupling: This reaction enables the formation of C(sp²)-C(sp) bonds by coupling the aryl bromide with a terminal alkyne. Studies have shown that Sonogashira reactions of this compound proceed with excellent site-selectivity, favoring substitution at the C1 position.[6] This allows for the synthesis of mono-alkynylated products, which can be further functionalized at the C2-Br position if desired.

-

Suzuki-Miyaura Coupling: Used to form C(sp²)-C(sp²) bonds, this reaction couples the substrate with an organoboron reagent (e.g., a boronic acid or ester). It is a robust and widely used method for constructing biaryl scaffolds, which are common motifs in pharmaceuticals.

-

Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling the aryl bromide with a primary or secondary amine.[4][7] It is a premier method for synthesizing aryl amines, overcoming the limitations of classical methods like nucleophilic aromatic substitution.[4]

Comparative Data for Selective Cross-Coupling

| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Typical Selectivity |

| Sonogashira | Pd(PPh₃)₄ / CuI | PPh₃ (internal) | Et₃N / Piperidine | THF | 25-60 | High for C1-Br |

| Suzuki | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | K₂CO₃ or K₃PO₄ | Dioxane/H₂O | 80-110 | High for C1-Br |

| Buchwald-Hartwig | Pd₂(dba)₃ | BINAP or RuPhos | NaOt-Bu or K₂CO₃ | Toluene or Dioxane | 80-110 | High for C1-Br |

Experimental Protocol: Site-Selective Sonogashira Coupling

This protocol is adapted from methodologies demonstrating high regioselectivity for the C1 position.[6]

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (e.g., Phenylacetylene, 1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq)

-

Copper(I) iodide (CuI, 0.05 eq)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve this compound in a mixture of THF and Et₃N (2:1 v/v).

-

Degas the solution by bubbling argon through it for 15-20 minutes.

-

To the stirred solution, add the terminal alkyne, CuI, and finally Pd(PPh₃)₄.

-

Stir the reaction mixture at room temperature or heat gently to 40-50 °C. The choice of temperature depends on the reactivity of the alkyne; higher temperatures can lead to side products and reduced selectivity.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

-